N-methyl-N-{1-[4-(trifluoromethyl)pyrimidin-2-yl]pyrrolidin-3-yl}acetamide
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Overview
Description
N-methyl-N-{1-[4-(trifluoromethyl)pyrimidin-2-yl]pyrrolidin-3-yl}acetamide is a complex organic compound that features a pyrrolidine ring, a pyrimidine ring, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-{1-[4-(trifluoromethyl)pyrimidin-2-yl]pyrrolidin-3-yl}acetamide typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong bases, solvents like acetonitrile, and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-{1-[4-(trifluoromethyl)pyrimidin-2-yl]pyrrolidin-3-yl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and sometimes the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an alcohol, while substitution could introduce a new functional group such as an amine or a halide.
Scientific Research Applications
N-methyl-N-{1-[4-(trifluoromethyl)pyrimidin-2-yl]pyrrolidin-3-yl}acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used to study the interactions between small molecules and biological targets.
Industry: It can be used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of N-methyl-N-{1-[4-(trifluoromethyl)pyrimidin-2-yl]pyrrolidin-3-yl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by increasing its lipophilicity and stability. The pyrrolidine and pyrimidine rings can interact with the active sites of proteins, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidinone derivatives: These compounds also feature a pyrrolidine ring and have similar biological activities.
Trifluoromethyl-substituted pyrimidines: These compounds share the trifluoromethyl group and pyrimidine ring, contributing to their stability and biological activity.
Indole derivatives: These compounds have a similar aromatic ring structure and are used in various medicinal applications
Uniqueness
N-methyl-N-{1-[4-(trifluoromethyl)pyrimidin-2-yl]pyrrolidin-3-yl}acetamide is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the pyrrolidine and pyrimidine rings provide a versatile scaffold for interactions with biological targets .
Properties
Molecular Formula |
C12H15F3N4O |
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Molecular Weight |
288.27 g/mol |
IUPAC Name |
N-methyl-N-[1-[4-(trifluoromethyl)pyrimidin-2-yl]pyrrolidin-3-yl]acetamide |
InChI |
InChI=1S/C12H15F3N4O/c1-8(20)18(2)9-4-6-19(7-9)11-16-5-3-10(17-11)12(13,14)15/h3,5,9H,4,6-7H2,1-2H3 |
InChI Key |
OZCQCBUFEGUPHO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C)C1CCN(C1)C2=NC=CC(=N2)C(F)(F)F |
Origin of Product |
United States |
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